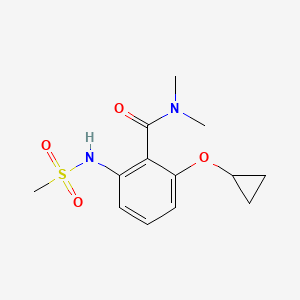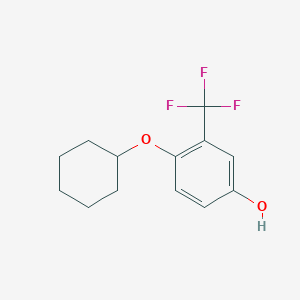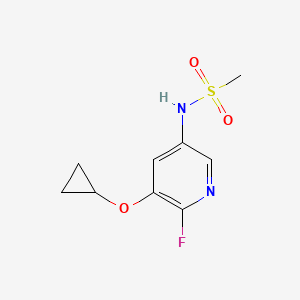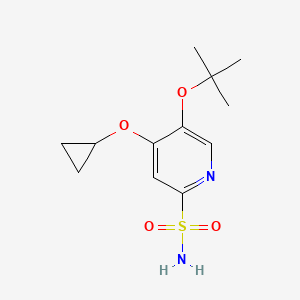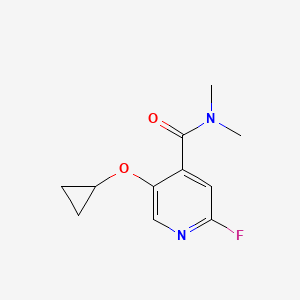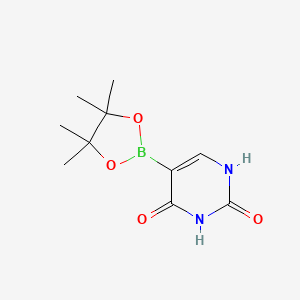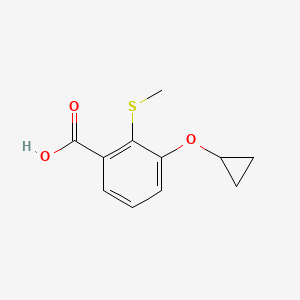
6-Bromo-N-(pyridin-4-YL)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-N-(pyridin-4-YL)pyridin-3-amine is a heterocyclic compound that features a bromine atom and two pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(pyridin-4-YL)pyridin-3-amine typically involves the bromination of pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a brominated pyridine with a pyridin-4-ylboronic acid under palladium catalysis . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-N-(pyridin-4-YL)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, bases like potassium carbonate, and solvents such as toluene or ethanol.
Nucleophilic Substitution: Nucleophiles like amines or thiols, and solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
6-Bromo-N-(pyridin-4-YL)pyridin-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: It serves as a ligand in the study of enzyme inhibition and receptor binding, aiding in the understanding of biochemical pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals, contributing to advancements in agriculture and manufacturing.
Mécanisme D'action
The mechanism of action of 6-Bromo-N-(pyridin-4-YL)pyridin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors by binding to their active sites. This binding can block the normal function of the target, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the modulation of neurological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-3-pyridinecarboxaldehyde: Another brominated pyridine derivative used in the synthesis of complex organic molecules.
6-Bromo-2-pyridinecarboxaldehyde: Similar in structure but with different functional groups, used in material science and medicinal chemistry.
N-(pyridin-4-yl)pyridin-4-amine: Lacks the bromine atom but shares the pyridine-pyridine linkage, used in similar research applications.
Uniqueness
6-Bromo-N-(pyridin-4-YL)pyridin-3-amine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile building block in the synthesis of complex molecules and materials.
Propriétés
Formule moléculaire |
C10H8BrN3 |
|---|---|
Poids moléculaire |
250.09 g/mol |
Nom IUPAC |
6-bromo-N-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C10H8BrN3/c11-10-2-1-9(7-13-10)14-8-3-5-12-6-4-8/h1-7H,(H,12,14) |
Clé InChI |
SSTIYIKZCRIWCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1NC2=CC=NC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



